3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one
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Overview
Description
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3-ethylbenzo[d]thiazol-2(3H)-imine with appropriate reagents under controlled conditions. For instance, the reaction with thionyl chloride at 50-55°C for 4 hours can yield the desired intermediate . Further reactions involving cyclization and condensation steps lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one stands out due to its unique combination of the benzothiazole and oxazolidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one is a compound that falls within the category of thiazolidinones and oxazolidinones. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections will detail its biological activity, supported by research findings and case studies.
- Molecular Formula: C₁₄H₁₄N₂O₂S₂
- Molecular Weight: 346.47 g/mol
- CAS Number: 36278-87-2
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Alzahrani et al. (2021) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies conducted by Zhang et al. (2020) revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study:
In a study involving MCF-7 cells, treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 70% inhibition) compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.
Anti-inflammatory Activity
Another notable biological activity is the anti-inflammatory effect of this compound. Research by Kumar et al. (2021) indicated that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit nuclear factor kappa B (NF-kB) activation was suggested as a potential mechanism for its anti-inflammatory effects.
The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Caspase Activation : Induces apoptosis through caspase-dependent pathways.
- Cytokine Modulation : Inhibits the expression of pro-inflammatory cytokines.
- Bacterial Cell Wall Disruption : Interferes with bacterial cell wall synthesis leading to cell lysis.
Properties
Molecular Formula |
C14H14N2O2S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-15-9-7-5-6-8-10(9)20-13(15)11-12(17)16(4-2)14(19)18-11/h5-8H,3-4H2,1-2H3/b13-11- |
InChI Key |
JNOADJJNFHPXOI-QBFSEMIESA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)O3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)O3)CC |
Origin of Product |
United States |
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